

Leucoside and its Kaempferol Glycoside Lineage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Leucoside
Cat. No.:	B600546

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of **Leucoside**, a naturally occurring flavonoid, and its relationship within the broader class of kaempferol glycosides. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the chemical properties, biological activities, and experimental methodologies associated with these compounds. Due to the limited availability of specific data for **Leucoside**, this guide incorporates data and protocols from structurally similar and well-researched kaempferol glycosides to provide a representative and comprehensive overview.

Introduction to Leucoside and Kaempferol Glycosides

Leucoside (CAS 27661-51-4) is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom.^[1] Structurally, it is a derivative of kaempferol, a flavonol known for its broad spectrum of biological activities. **Leucoside** is specifically identified as kaempferol 3-sambubioside.^[2] Flavonoids, including kaempferol and its glycosides, are of significant interest to the scientific community due to their potential therapeutic applications, which include antioxidant, anti-inflammatory, and anticancer properties.^{[3][4]}

Kaempferol itself is a polyhydroxy flavonoid with a characteristic C6-C3-C6 backbone. In nature, it predominantly exists in its glycosidic forms, where one or more of its hydroxyl groups are attached to sugar moieties.^[3] The type, number, and position of these sugar units give rise

to a vast array of kaempferol glycosides, each with potentially unique physicochemical and biological properties. The glycosylation of kaempferol is a crucial factor influencing its bioavailability and mechanism of action.^[5] This guide will delve into the known attributes of **Leucoside** and its chemical relatives, providing a foundation for future research and development.

Quantitative Biological Activity Data

While specific quantitative biological activity data for **Leucoside** is not extensively available in the public domain, the following tables summarize the activities of structurally related and well-characterized kaempferol glycosides. This data provides a valuable reference for predicting the potential bioactivities of **Leucoside** and for designing future experimental studies.

Table 1: Antioxidant Activity of Representative Kaempferol Glycosides

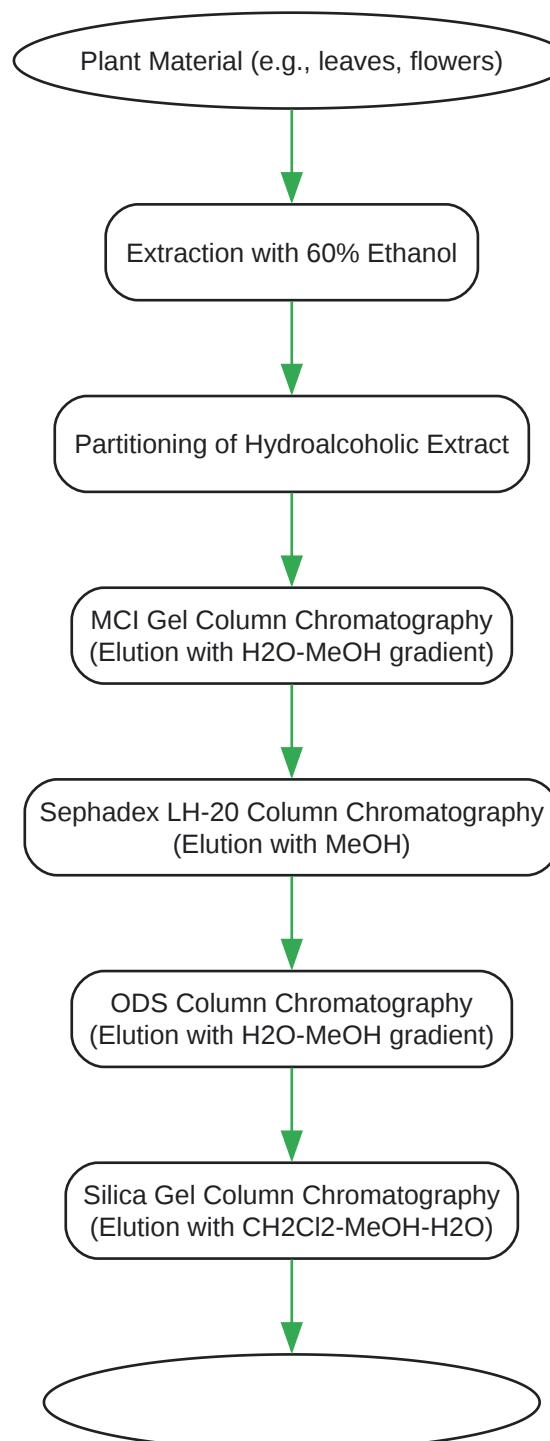
Compound	Assay	IC50 Value	Reference
Kaempferol-3-O-glucoside	DPPH radical scavenging	13.41 ± 0.64 µg/mL	[6]
Kaempferol-3-O-alpha-L-rhamnoside (Afzelin)	DPPH radical scavenging	14.6 µg/mL	[1]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside	DPPH radical scavenging	28.61 µM	[5]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside	DPPH radical scavenging	36.93 µM	[5]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside	Peroxynitrite (ONOO-) scavenging	9.79 µM	[5]
Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside	Peroxynitrite (ONOO-) scavenging	11.40 µM	[5]

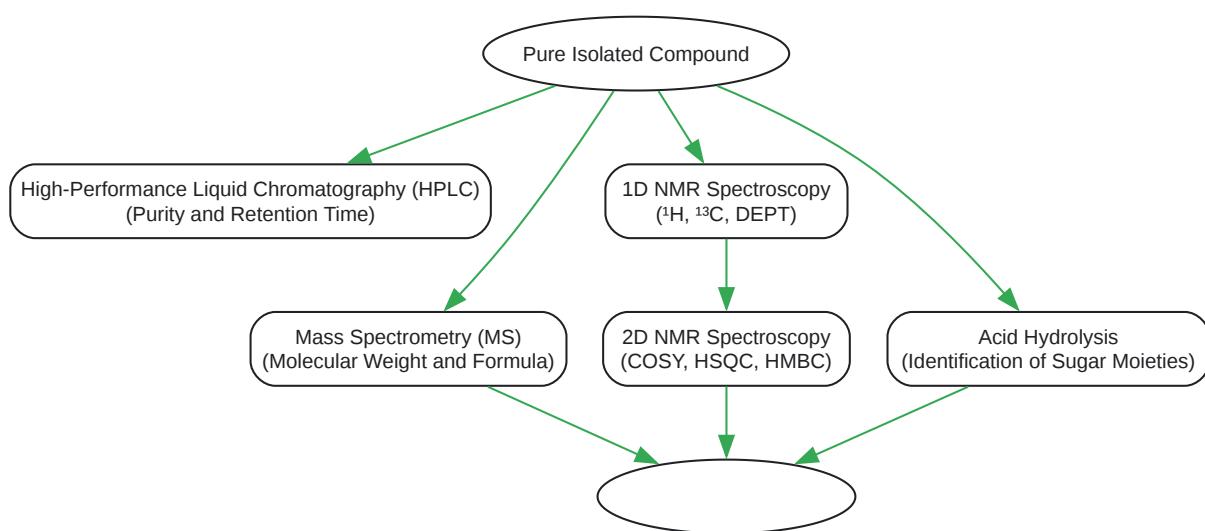
Table 2: Anti-inflammatory Activity of Representative Kaempferol Glycosides

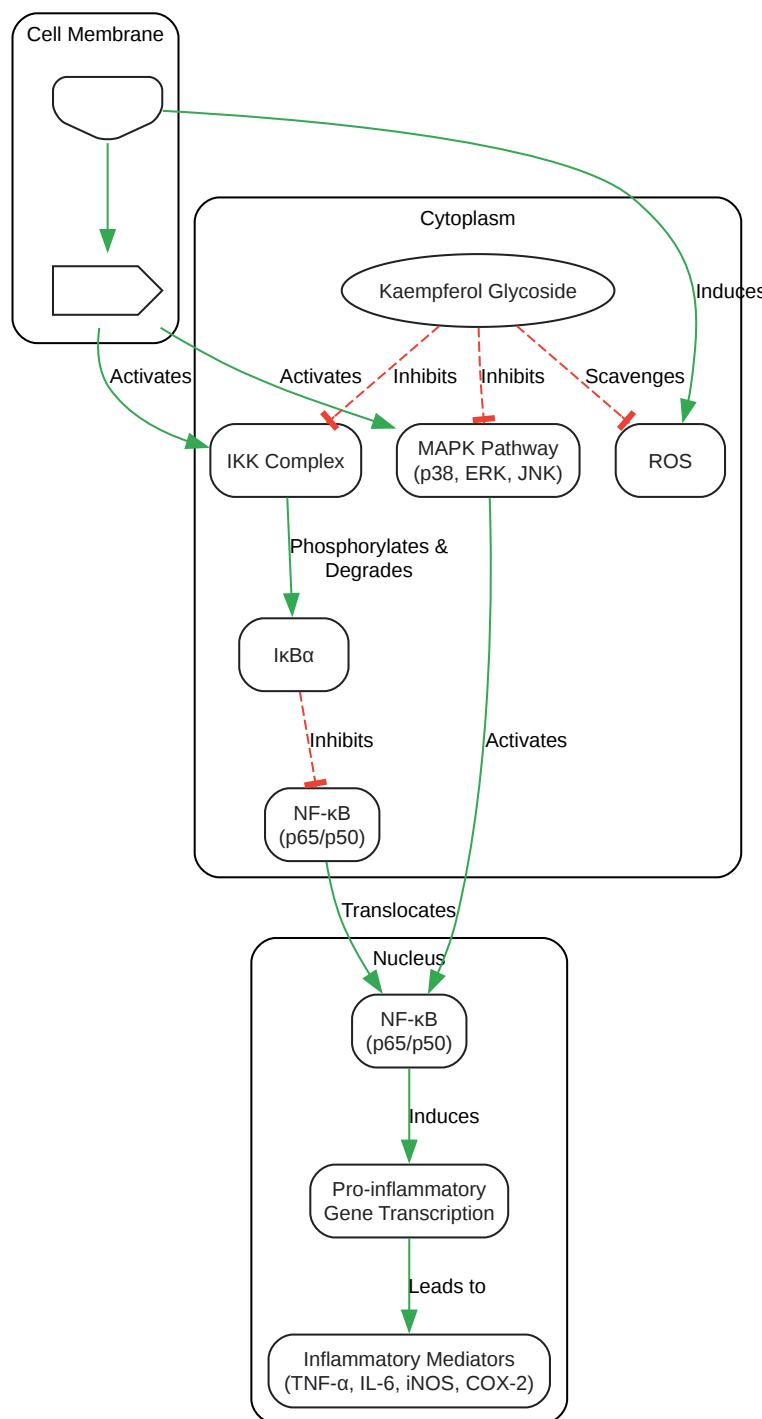
Compound	Cell Line	Assay	Effect	Concentration	Reference
Kaempferol-3-O- β -rutinoside	RAW264.7 macrophages	Nitric Oxide (NO) Production	>50% inhibition	300 μ M	[7]
Kaempferol-3-O-glucorhamnoside	RAW macrophages	Inflammatory Cytokine Expression (TNF- α , IL-6, IL-1 β)	Suppression	Not specified	[5]
Kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside	RAW 264.7 cells	NO, PGE2, TNF- α , IL-1 β , IL-6 Secretion	Inhibition	1.25, 2.5, and 5 μ M	[7]

Table 3: Anticancer Activity of Representative Kaempferol Glycosides

Compound	Cell Line	Activity	IC50 Value / Effect	Reference
Kaempferol-3-O-alpha-L-rhamnoside (Afzelin)	Ehrlich ascites carcinoma (EAC) cells (in vivo)	Cell growth inhibition	70.89 ± 6.62% at 50 mg/kg	[1]
Kaempferol-3-O-rutinoside	Lung adenocarcinoma A549 cells	Apoptosis	Effective triggering	Not specified
Kaempferol glycosides from Brassica juncea	HCT-116 (colon cancer)	Cytotoxicity	IC50 = 114.1 µg/mL (water extract)	[5]
Kaempferol glycosides from Brassica juncea	HCT-116 (colon cancer)	Cytotoxicity	IC50 = 164.5 µg/mL (ethanol extract)	[5]


Experimental Protocols


The following sections provide detailed, representative methodologies for the isolation, characterization, and biological evaluation of kaempferol glycosides. These protocols are based on established methods and can be adapted for the study of **Leucoside**.


Isolation and Purification of Kaempferol Glycosides from Plant Material

This protocol outlines a general procedure for the extraction and chromatographic separation of kaempferol glycosides from a plant source.

Workflow for Isolation and Purification

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol-3- O-rutinoside, a flavone derived from *Tetrastigma hemsleyanum*, suppresses lung adenocarcinoma via the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Leucoside and its Kaempferol Glycoside Lineage: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600546#leucoside-and-its-relationship-to-kaempferol-glycosides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com